Product packaging for Isoindolo[2,1-b]isoquinolin-7(5H)-one(Cat. No.:CAS No. 109722-72-7)

Isoindolo[2,1-b]isoquinolin-7(5H)-one

Cat. No.: B11876822
CAS No.: 109722-72-7
M. Wt: 233.26 g/mol
InChI Key: XPACJQYUBCNLJP-UHFFFAOYSA-N
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Description

Isoindolo[2,1-b]isoquinolin-7(5H)-one (CAS Number: 109722-72-7) is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal and organic chemistry. This compound features a fused tetracyclic structure and serves as a key synthetic intermediate for constructing complex alkaloid-like molecules. Its core framework is found in several families of bioactive compounds, most notably as the central core of aromathecins, which are promising topoisomerase I inhibitors with potent chemotherapeutic potential against cancer . Some members of this family are also recognized for their highly active antiparasitic properties, selectively inhibiting the unique topoisomerase IB in protozoan parasites that cause African sleeping sickness and Chagas disease . The compound has been identified as a direct precursor in the formal synthesis of Rosettacin, an aromathecin alkaloid that functions as a camptothecin/luotonin A hybrid to inhibit tumor growth by binding to topoisomerase I . Efficient and modern synthetic protocols have been developed for its production, including a highly effective one-pot method utilizing sequential copper and palladium catalysis, which offers excellent yields and broad functional group tolerance . An alternative transannular approach provides a diversity-oriented strategy for constructing this scaffold, facilitating access to a variety of derivatives for biological evaluation . This product is intended for use in laboratory research, specifically in drug discovery, synthetic methodology development, and the investigation of anticancer and antiparasitic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO B11876822 Isoindolo[2,1-b]isoquinolin-7(5H)-one CAS No. 109722-72-7

Properties

CAS No.

109722-72-7

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

5H-isoindolo[2,3-b]isoquinolin-7-one

InChI

InChI=1S/C16H11NO/c18-16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-17(15)16/h1-9H,10H2

InChI Key

XPACJQYUBCNLJP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C3N1C(=O)C4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for Isoindolo 2,1 B Isoquinolin 7 5h One

Classical Multi-Step Synthetic Approaches

Traditional synthetic routes to isoindolo[2,1-b]isoquinolin-7(5H)-one and its derivatives often rely on multi-step sequences that build the complex polycyclic system through established organic reactions. These methods, while sometimes lengthy, have been fundamental in providing access to these compounds and enabling the exploration of their properties.

Early and foundational methods for assembling the this compound core often involve powerful ring-forming reactions such as intramolecular electrophilic aromatic substitutions and radical cyclizations.

One of the most prominent classical methods is the intramolecular Friedel-Crafts reaction . masterorganicchemistry.com This approach typically involves the generation of an acylium ion or a related electrophile tethered to a suitable aromatic precursor, which then undergoes cyclization to form a new ring. A notable example involves the treatment of specifically designed oxazolidinediones with a Lewis acid like titanium tetrachloride (TiCl₄). nih.govacs.orgacs.org This reaction proceeds via an intramolecular Friedel-Crafts acylation, with concomitant extrusion of carbon dioxide, to afford the isoindoloisoquinolinone core. acs.orgacs.org This strategy has been successfully applied to the regiospecific synthesis of the alkaloid nuevamine (B1243565). acs.org

Another venerable strategy is the Pschorr cyclization , which facilitates intramolecular biaryl bond formation. organic-chemistry.org The reaction proceeds through the diazotization of an aromatic amine, followed by a copper-catalyzed intramolecular radical cyclization to forge the key ring junction. organic-chemistry.orgwikipedia.org While powerful for creating certain polycyclic aromatic systems, its application can sometimes be limited by moderate yields. organic-chemistry.org

The principles of annulation strategies , such as the Robinson annulation, have also been conceptually adapted. researchgate.net An aza-Robinson annulation, for instance, involves a conjugate addition (a aza-Michael reaction) followed by an intramolecular aldol (B89426) condensation. nih.govacs.org This sequence builds a new nitrogen-containing ring onto an existing structure, providing a logical, albeit challenging, pathway toward fused bicyclic amide systems related to the isoindoloisoquinolinone framework. nih.gov

Table 1: Pioneering Cyclization and Annulation Protocols
Reaction TypeKey Reagents/ConditionsDescriptionReference
Intramolecular Friedel-CraftsLewis Acids (e.g., TiCl₄, AlCl₃)Cyclization of tethered electrophiles onto an aromatic ring to form the fused system. Successfully used in the synthesis of the alkaloid nuevamine from oxazolidinedione precursors. acs.org
Pschorr CyclizationNaNO₂, H⁺; Cu catalystInvolves the formation of an aryl diazonium salt which undergoes a copper-catalyzed intramolecular radical cyclization to form a biaryl linkage. organic-chemistry.org
Aza-Robinson AnnulationBase (for Michael addition), Acid (for aldol condensation)A sequence of an aza-Michael addition followed by an intramolecular aldol condensation to construct a fused N-heterocyclic ring. nih.govacs.org

This category encompasses methods where key bonds are formed through condensation reactions or dedicated ring-closing steps, often as the final stage of a synthetic sequence.

The intramolecular Wittig reaction represents a powerful tool for the formation of heterocyclic rings. scispace.com This reaction involves the generation of a phosphonium (B103445) ylide within a molecule that also contains a carbonyl group. The subsequent intramolecular reaction forms a double bond and closes the ring. While specifically documented for the synthesis of the related isoindolo[2,1-b]isoquinoline-5,7-dione (B11868166), this strategy highlights a viable ring-closing approach for the broader family of compounds. researchgate.netdocumentsdelivered.com The reaction can be performed catalytically by using a phosphine (B1218219) oxide/reductant system. scispace.com

Ring-closing metathesis (RCM) has emerged as a highly effective method for constructing a wide variety of carbo- and heterocyclic systems. researchgate.net Catalyzed by ruthenium or molybdenum complexes, RCM creates a new double bond between two existing alkene moieties within the same molecule, thereby forming a cyclic structure. nih.gov While direct applications to the parent this compound are not extensively detailed, RCM of enamine derivatives of isoquinolines has been shown to produce closely related alkaloidal frameworks, demonstrating the potential of this strategy. researchgate.net

More specialized cyclizations, such as the aza-Prins type reaction , have also been developed. This method involves the reaction of N-acyliminium ions with tethered amides to achieve a metal-free synthesis of fused N-heterocyclic frameworks, including the related isoindolo[2,1-a]quinazolinone system. rsc.org

Tandem, or cascade, reactions offer significant advantages in terms of efficiency by allowing the formation of multiple bonds and stereocenters in a single operation, thereby reducing step count and waste.

A notable example in the synthesis of complex isoindoloisoquinolinones is the tandem Pummerer/π-cationic cyclization . nih.govfigshare.comlookchem.com This elegant one-pot sequence is initiated from an α-acyliminium ion precursor. The reaction cascade leads efficiently to unique 5,11b-bridged isoindoloisoquinolinone alkaloids. jst.go.jpfigshare.com The process involves an initial Pummerer-type cyclization followed by a π-aromatic cyclization, demonstrating a sophisticated approach to building molecular complexity rapidly. nih.govlookchem.com

Metal-free radical cascade reactions provide another powerful avenue. For instance, the reaction of 2-aryl-N-acryloyl indoles with α-keto acids can initiate a cascade cyclization to form the core structure of related indolo[2,1-α]isoquinolines under mild, aerobic conditions. rsc.orgdocumentsdelivered.com

Modern Catalytic Synthesis of this compound

Contemporary synthetic chemistry has increasingly focused on the development of catalytic methods that offer high atom- and step-economy. These modern approaches, particularly those employing transition metals or organocatalysts, have revolutionized the synthesis of complex heterocycles. researchgate.net

Transition metal catalysis, especially through C-H activation and annulation, has become a powerful and straightforward strategy for constructing the isoindolo[2,1-b]isoquinolin-5(7H)-one scaffold. researchgate.net These methods avoid the need for pre-functionalized starting materials, directly forging new C-C and C-N bonds on the heterocyclic core.

A variety of transition metals, including rhodium (Rh), iridium (Ir), palladium (Pd), and ruthenium (Ru), have been employed to catalyze these transformations. researchgate.net

Rhodium(III)-catalyzed reactions are particularly prominent. One efficient protocol involves the direct C-H oxidative annulation of isoquinolones with allyl alcohols, which act as C1 synthons. researchgate.net Another powerful Rh(III)-catalyzed cascade annulation involves the reaction of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes, proceeding through alkyne insertion followed by intramolecular cyclization onto the aldehyde. acs.org This latter method was used in a concise, two-step synthesis of the alkaloid rosettacin. acs.org

Iridium-catalyzed reactions have been used for the oxidative coupling and cyclization of NH isoquinolones with olefins. researchgate.net

Palladium-catalyzed C-H activation/annulation reactions have been developed using carbon monoxide (CO) or carbon dioxide (CO₂) as carbonyl sources to construct the lactam ring. researchgate.net

These catalytic cycles typically involve ortho-C-H bond metalation directed by a coordinating group on the substrate, followed by insertion of a coupling partner (like an alkyne or olefin) and subsequent reductive elimination to close the final ring and regenerate the active catalyst.

Table 2: Modern Transition Metal-Catalyzed Syntheses
Catalyst SystemReactantsKey TransformationReference
Rhodium(III)Isoquinolones + Allyl AlcoholsDirect C-H Oxidative Annulation researchgate.net
Rhodium(III)N-(pivaloyloxy)benzamides + 2-Alkynyl AldehydesCascade Annulation via C-H Activation acs.org
Iridium(III)NH Isoquinolones + OlefinsOxidative Coupling and Cyclization researchgate.net
Palladium(II)N-(pivaloyloxy)benzamides + AlkynesC-H Activation/Annulation researchgate.net

While transition metal catalysis is highly developed, there is growing interest in metal-free synthetic routes to avoid potential metal contamination in final products and to develop more sustainable processes.

An efficient metal-free approach utilizes iodine-catalysis . An iodine-catalyzed oxidative functionalization of azaarenes with benzylic C–H bonds has been developed to provide isoquinolin-1(2H)-ones. acs.org This N-alkylation and amidation cascade uses readily available starting materials and avoids expensive and toxic noble metal catalysts. The utility of this method was demonstrated in a concise, two-step synthesis of this compound. acs.org

Furthermore, metal-free radical cascade cyclizations have proven effective for constructing related fused indole (B1671886) systems. rsc.orgdocumentsdelivered.com These reactions can be initiated under mild conditions and offer an alternative pathway that complements both classical and metal-catalyzed approaches. While the field of asymmetric organocatalysis has been extensively applied to the synthesis of oxindoles and indolinones, its specific application to forge the tetracyclic this compound core is an area with potential for future development. nih.govrsc.org

Biocatalytic and Chemoenzymatic Transformations

The application of biocatalysis and chemoenzymatic strategies for the direct synthesis of the this compound core is an emerging area with significant potential. While specific enzymatic transformations leading directly to this scaffold are not yet widely documented in scientific literature, related methodologies for similar heterocyclic systems highlight the future possibilities.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of complex molecules like this compound is critical for sustainable chemical production. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Solvent-Free and Microwave-Assisted Syntheses

Modern synthetic methods are increasingly moving towards technologies that reduce solvent use and reaction times. Solvent-free, or neat, reactions represent an ideal green chemistry scenario, minimizing solvent waste and often simplifying product purification. For instance, three-component reactions under solvent-free conditions have been effectively used to produce related isoindolo-fused heterocyclic systems. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. eurekalert.orgnih.gov This technique efficiently transfers energy directly to the reactants, which can alter the transition state and dramatically increase the reaction rate. eurekalert.org While conventional methods for synthesizing complex heterocycles can require long reaction times at high temperatures, microwave irradiation can often accomplish the same transformation in minutes or even seconds. eurekalert.orgnih.gov This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including quinolines and indoles, demonstrating its applicability for the construction of the this compound framework. nih.govmdpi.commerckmillipore.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Seconds to minutes nih.gov
Energy Consumption High (latent heat of vaporization) Low (direct energy transfer) eurekalert.org
Yields Often low to moderate eurekalert.org Often good to excellent nih.gov

| Solvent Use | Typically requires high-boiling solvents | Can often be performed with less solvent or under solvent-free conditions |

Atom Economy and E-Factor Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org An ideal reaction has 100% atom economy, where all reactant atoms are found in the product, and no waste is generated. primescholars.com The Environmental Factor (E-Factor) provides a complementary metric, quantifying the mass of waste produced per unit mass of product; a lower E-factor signifies a greener process. wiley-vch.de

Synthetic strategies for the this compound scaffold that maximize atom economy are highly desirable. Transition metal-catalyzed C-H activation and annulation reactions are particularly noteworthy in this regard. researchgate.net These methods create complex polycyclic systems by forming new carbon-carbon and carbon-heteroatom bonds directly, avoiding the need for pre-functionalized starting materials and thus improving step- and atom-economy. researchgate.net Such reactions, which often involve additions or cyclizations, are inherently more atom-economical than substitutions or eliminations that generate stoichiometric byproducts.

Sustainable Reagents and Catalysts in this compound Production

The use of catalytic rather than stoichiometric reagents is a cornerstone of sustainable synthesis. For the construction of the this compound scaffold, transition metal catalysis has proven to be a powerful and efficient strategy. researchgate.net Catalysts based on rhodium (Rh), iridium (Ir), palladium (Pd), and ruthenium (Ru) have been employed to facilitate C-H activation/annulation pathways, enabling the construction of the core structure with high efficiency. researchgate.net By using only a small amount of catalyst to facilitate thousands of turnovers, these methods significantly reduce waste compared to reactions that require a full equivalent of a chemical promoter.

Furthermore, research into radical cascade pathways for synthesizing related sulfonated indolo[2,1-a]isoquinolines has utilized catalytic amounts of copper(II) bromide (CuBr₂) to achieve the desired transformation. nih.gov The development of novel, versatile strategies that rely on efficient and recyclable catalysts is a key objective in the sustainable production of these important heterocyclic compounds.

Precursor Chemistry and Building Block Strategies for the this compound Scaffold

The construction of the tetracyclic this compound framework relies on the strategic selection of precursors and building blocks that can be efficiently assembled into the target molecule. Various synthetic routes have been developed, each employing a distinct set of starting materials.

One common approach involves intramolecular cyclization reactions. For example, an intramolecular Friedel-Crafts reaction of isoindole-1-acetyl chlorides, which are themselves prepared from 2-arylphthalimides, can be used to form the final ring system. nih.gov Another strategy utilizes an intramolecular Wittig reaction starting from carbonyl-containing bromides. researchgate.net

Radical cyclization processes are also employed, often starting with precursors like 2-arylindoles. nih.gov More complex building blocks, such as α-azido carbonyl compounds bearing a 2-alkenylaryl moiety, can serve as versatile precursors for isoquinoline (B145761) derivatives through 6π-electrocyclization. organic-chemistry.org These diverse strategies allow chemists to choose a synthetic pathway based on the availability of starting materials and the desired substitution pattern on the final molecule.

Table 2: Selected Precursor Strategies for the this compound Core and Related Structures

Precursor/Building Block Key Reaction Type Resulting Scaffold/Related Structure
2-Arylphthalimides Intramolecular Friedel-Crafts nih.gov Isoindolo[2,1-a]quinoline derivatives
Carbonyl-containing bromides Intramolecular Wittig Reaction researchgate.net This compound
2-Arylindoles Radical Cyclization nih.gov Indolo[2,1-a]isoquinoline derivatives
α-Azido carbonyls with 2-alkenylaryl moiety 6π-Electrocyclization organic-chemistry.org Isoquinoline derivatives

Asymmetric Synthesis of Chiral this compound Derivatives

While the parent this compound molecule is achiral, the introduction of substituents can create stereogenic centers. The asymmetric synthesis of chiral derivatives is of great interest, as the biological activity of such molecules is often dependent on their specific stereochemistry. nih.gov

The development of stereoselective methods to access these complex scaffolds is an active area of research. One powerful approach is the diastereoselective synthesis of closely related isoindolo[2,1-a]quinolin-11(5H)-ones through a Lewis-acid mediated reaction of enamides with N-aryl-acylimines. This method allows for the construction of fused heterocyclic systems with three contiguous stereogenic centers in high yields and diastereoselectivities. chemrxiv.org

Other strategies for inducing chirality in related heterocyclic systems include 1,3-dipolar cycloaddition reactions. For example, enantiomerically pure pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been obtained from reactions between isoquinolinium azomethine ylides and enantiopure sulfinyl dipolarophiles. nih.gov In these reactions, the chiral sulfinyl group effectively controls the facial selectivity of the cycloaddition. nih.gov The principles of using chiral auxiliaries, chiral catalysts, or stereoselective cascade reactions, as demonstrated in the synthesis of vindoline (B23647) and other complex alkaloids, provide a roadmap for the future development of asymmetric syntheses of chiral this compound derivatives. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Tetrahydroisoquinoline
2-Arylphthalimide
Isoindole-1-acetyl chloride
2-Arylindole
α-Azido carbonyl
2-Methyl-1-(2-phenyl-1H-indol-1-yl)prop-2-en-1-one
Copper(II) bromide
Isoindolo[2,1-a]quinolin-11(5H)-one
N-aryl-acyliminine
Pyrrolo[2,1-a]isoquinoline

Derivatization, Functionalization, and Analog Synthesis of Isoindolo 2,1 B Isoquinolin 7 5h One

Electrophilic Aromatic Substitution Reactions on the Isoindolo[2,1-b]isoquinolin-7(5H)-one Core

The this compound core possesses multiple aromatic rings, each with distinct electronic densities, making regioselectivity in electrophilic aromatic substitution (EAS) a key consideration. The electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the lactam carbonyl group significantly influence the position of electrophilic attack.

Detailed analysis of the resonance structures and electron density distribution suggests that the terminal benzene (B151609) ring (A-ring) of the isoquinoline (B145761) moiety and the benzene ring of the isoindolinone part (D-ring) are the most probable sites for electrophilic attack. The lactam functionality tends to deactivate the D-ring, making the A-ring generally more susceptible to substitution.

Key Electrophilic Aromatic Substitution Reactions:

ReactionReagents and ConditionsExpected Regioselectivity
Halogenation Br₂, FeBr₃ or NBS, AIBNPrimarily on the A-ring and D-ring
Nitration HNO₃, H₂SO₄Substitution on the A-ring and D-ring
Sulfonation Fuming H₂SO₄Likely substitution on the A-ring
Friedel-Crafts Alkylation R-Cl, AlCl₃Alkylation on the more activated rings
Friedel-Crafts Acylation R-COCl, AlCl₃Acylation on the A-ring and D-ring

While specific examples of EAS on the parent this compound are not extensively documented, studies on related isoquinolinone and isoindolinone systems provide valuable insights. For instance, Friedel-Crafts type π-cyclization has been utilized in the synthesis of analogous heterocyclic systems, indicating the feasibility of such reactions on this scaffold. The precise regiochemical outcome will depend on the specific reaction conditions and the directing effects of any existing substituents on the aromatic rings.

Nucleophilic Addition and Substitution Reactions

The primary site for nucleophilic attack on the this compound core is the electrophilic carbon of the lactam carbonyl group. These reactions can lead to ring-opening or the formation of addition products, depending on the nature of the nucleophile and the reaction conditions.

Reactions at the Carbonyl Group:

Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding saturated heterocyclic system.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group, leading to the formation of tertiary alcohols after acidic workup. These reactions may also induce ring cleavage under forcing conditions. Studies on strained bicyclic and tricyclic lactams have shown that nucleophilic addition to twisted amide bonds can lead to remarkably stable hemiaminal intermediates nih.gov.

Nucleophilic aromatic substitution (SNA_r) is less common on the electron-rich aromatic rings of the this compound core unless activated by strongly electron-withdrawing groups or in the presence of a suitable leaving group.

Cross-Coupling Methodologies for Scaffold Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold. These reactions typically require the prior introduction of a halide or triflate group onto one of the aromatic rings.

Common Cross-Coupling Reactions:

ReactionCatalyst/Ligand SystemCoupling PartnerResulting Bond
Suzuki-Miyaura Coupling Pd(PPh₃)₄, PdCl₂(dppf)Aryl/heteroaryl boronic acids or estersC-C
Heck Coupling Pd(OAc)₂, P(o-tol)₃AlkenesC-C
Sonogashira Coupling PdCl₂(PPh₃)₂, CuITerminal alkynesC-C
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAP/XPhosAmines, amidesC-N

The synthesis of halogenated precursors of this compound is a crucial first step for these functionalizations. For instance, Suzuki-Miyaura coupling of a bromo-substituted this compound with various arylboronic acids can introduce diverse aryl substituents, significantly expanding the chemical space for structure-activity relationship studies. Similarly, the Buchwald-Hartwig amination allows for the introduction of a wide range of amino groups, which can serve as important pharmacophores nih.gov.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of the multi-ring this compound system is a significant synthetic challenge. The inherent electronic properties of the different rings, coupled with the directing effects of the lactam moiety and any existing substituents, govern the site of reaction.

Electrophilic Substitution: As previously discussed, the A-ring of the isoquinoline part is generally the most activated towards electrophiles. However, by introducing directing groups, the regioselectivity can be altered. For example, a strongly activating group on the D-ring could direct electrophilic attack to that ring.

Directed Ortho-Metalation (DoM): The use of a directing group, such as an amide or a methoxy group, can facilitate lithiation at the ortho position. The resulting organolithium species can then be quenched with various electrophiles to achieve regioselective functionalization.

Catalytic C-H Activation: Transition metal-catalyzed C-H activation/functionalization offers a powerful strategy for regioselective derivatization, often guided by a directing group. Rhodium(III)-catalyzed cascade annulations have been successfully employed to access substituted isoindolo[2,1-b]isoquinolin-5(7H)-ones, demonstrating the potential of this approach for regiocontrolled synthesis nih.gov.

Synthesis of Structurally Modified this compound Analogs

The synthesis of a diverse library of analogs with modifications on each of the four rings (A, B, C, and D) is essential for exploring the structure-activity landscape.

Modification Strategies for Different Rings:

A-Ring Modification: Analogs with substituents on the A-ring can be synthesized from appropriately substituted isoquinoline precursors. For example, using a methoxy- or halo-substituted isoquinoline in the initial cyclization step would yield A-ring functionalized analogs.

B-Ring and C-Ring Modification: Modifications to the central B and C rings are more challenging and often require a total synthesis approach, starting from acyclic precursors that can be cyclized to form the desired heterocyclic core with substituents at specific positions.

D-Ring Modification: Substituted phthalic anhydrides or phthalimides can be used as starting materials to introduce functionality on the D-ring of the isoindolinone moiety. These substituents can then influence the biological activity and pharmacokinetic properties of the final compound. For instance, a facile CuBr₂ induced radical relay addition/cyclization of activated alkenes has been developed to produce sulfonated indolo[2,1-a]isoquinolines, a related class of compounds nih.gov.

Structure-Activity Relationship (SAR) Studies Derived from Structural Modifications (In Vitro and Computational Focus)

SAR studies are crucial for identifying the key structural features responsible for the biological activity of this compound derivatives and for guiding the design of more potent and selective analogs.

In Vitro SAR Studies: A library of synthesized analogs is typically screened against a panel of biological targets, such as cancer cell lines or specific enzymes. The biological data is then correlated with the structural modifications to identify key trends. For example, studies on related isoquinoline alkaloids have demonstrated potent anticancer activity, often associated with their ability to induce cell cycle arrest and apoptosis wikipedia.org. The introduction of different substituents on the aromatic rings can significantly impact this activity.

Example of SAR Data for a Series of Fictional Analogs:

CompoundR¹ (A-ring)R² (D-ring)IC₅₀ (µM) vs. Cancer Cell Line X
Parent HH15.2
Analog 1 4-OCH₃H8.5
Analog 2 H4-Cl12.1
Analog 3 4-OCH₃4-Cl5.3
Analog 4 4-NO₂H25.8

From this hypothetical data, one might conclude that an electron-donating group at the 4-position of the A-ring and a halogen at the 4-position of the D-ring enhance the anticancer activity.

Computational Focus: Molecular docking studies can provide valuable insights into the binding interactions between the this compound analogs and their biological targets, such as protein kinases or DNA. These computational models can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity and selectivity. For instance, docking studies on related heterocyclic systems have been used to predict binding modes towards EGFR kinase, a key target in cancer therapy researchgate.net. The planar nature of the this compound core makes it an ideal candidate for intercalation into DNA, a potential mechanism of action for its anticancer effects. Computational modeling can be used to explore these DNA binding interactions in detail.

Mechanistic Organic Chemistry of Isoindolo 2,1 B Isoquinolin 7 5h One Systems

Elucidation of Reaction Mechanisms in Isoindolo[2,1-b]isoquinolin-7(5H)-one Synthesis

The construction of the this compound scaffold is achieved through several sophisticated chemical transformations, each with a distinct and well-investigated mechanism. Key strategies include transition metal-catalyzed C-H activation/annulation, radical cyclizations, Friedel-Crafts reactions, and intramolecular Wittig reactions. researchgate.netorganic-chemistry.orgnih.govrsc.orgnih.gov

Transition Metal-Catalyzed C-H Activation/Annulation: This modern and efficient strategy utilizes transition metals such as Rhodium(III), Iridium(III), Palladium(II), and Ruthenium(II) to construct the heterocyclic system with high atom economy. researchgate.netrsc.org A commonly proposed mechanism for the Rh(III)-catalyzed C-H activation and annulation cascade is depicted in Figure 1.

Step 1: C-H Activation: The process begins with the C-H activation of a precursor, such as an N-substituted benzamide, by the active catalyst species, for instance, [Cp*Rh(OAc)2]. This step forms a five-membered rhodacyclic intermediate (B). nih.gov

Step 2: Olefin/Alkyne Insertion: The rhodacycle then undergoes migratory insertion with an incoming coupling partner, like an alkyne or an allyl alcohol. rsc.orgnih.gov In the case of an alkyne, this insertion leads to a seven-membered rhodacyclic intermediate. nih.gov

Step 3: Reductive Elimination: Subsequent reductive elimination from this intermediate closes the new ring and regenerates the Rh(I) catalyst.

Step 4: Catalyst Reoxidation: The Rh(I) species is then reoxidized to the active Rh(III) state by an oxidant present in the reaction mixture (e.g., copper acetate), thus completing the catalytic cycle. nih.gov

This mechanistic pathway allows for the direct and regioselective formation of C-C and C-N bonds, leading to the this compound core. nih.govrsc.org

Radical Cyclization: Radical-based methods provide another powerful route. For instance, an iron-catalyzed cascade radical cyclization has been developed to synthesize related indolo[2,1-a]isoquinolin-6(5H)-ones. rsc.org A plausible mechanism involves:

Initiation: Generation of an aryl radical from a suitable precursor.

Propagation: The aryl radical undergoes an intramolecular cyclization onto a pendant enamide or alkene moiety. This key step forms the five-membered ring of the isoindolinone core. rsc.org

Termination: The resulting radical intermediate is then quenched to afford the final product.

Visible-light-induced photocatalysis has also been employed to generate the necessary radicals under mild, redox-neutral conditions, expanding the scope and functional group tolerance of this approach. rsc.org

Intramolecular Friedel-Crafts Reaction: Classical synthetic methods, such as the intramolecular Friedel-Crafts reaction, remain relevant. nih.gov The key step in this pathway is the cyclization of an N-acyliminium ion. clockss.org The mechanism typically involves:

Generation of an acyl chloride from a corresponding carboxylic acid precursor (e.g., an isoindole-1-acetyl chloride). nih.gov

Formation of a highly electrophilic acylium ion upon treatment with a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl3). clockss.org

Intramolecular electrophilic attack of the acylium ion onto an adjacent aromatic ring, followed by rearomatization, to yield the tetracyclic ketone. nih.govclockss.org

Intramolecular Wittig Reaction: The Wittig reaction offers a pathway to form the olefinic bond within the heterocyclic system. organic-chemistry.orgscispace.com The general mechanism proceeds through:

Formation of a phosphonium (B103445) ylide.

Nucleophilic attack of the ylide onto a carbonyl group (aldehyde or ketone), leading to a betaine (B1666868) or an oxaphosphetane intermediate. libretexts.orgmasterorganicchemistry.com

Decomposition of the intermediate to form the alkene and a stable phosphine (B1218219) oxide, which is the driving force of the reaction. organic-chemistry.orgmasterorganicchemistry.com

A catalytic version of the intramolecular Wittig reaction has been developed where the phosphine oxide byproduct participates in the catalytic cycle, allowing the reaction to proceed with only a catalytic amount of the organophosphorus reagent. researchgate.netscispace.com

Reactivity Profiles and Active Sites of the this compound Scaffold

The reactivity of the this compound scaffold is dictated by the distribution of electron density across its fused ring system. This includes a lactam moiety, an extended π-system, and various positions susceptible to electrophilic or nucleophilic attack. Computational studies, such as Density Functional Theory (DFT), are instrumental in predicting these reactive sites. mdpi.com

DFT calculations on related isoindole structures reveal the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Nucleophilic Sites: The HOMO density indicates regions that are electron-rich and thus prone to attack by electrophiles. For related systems, the HOMO is often located over the substituted aromatic rings. mdpi.com

Electrophilic Sites: The LUMO density highlights electron-deficient regions susceptible to nucleophilic attack. The LUMO is frequently centered over the isoindole portion of the molecule, particularly the carbonyl group of the lactam. mdpi.com

The key active sites on the scaffold are:

Lactam Carbonyl Group: The carbonyl carbon is a primary electrophilic site, susceptible to attack by nucleophiles, which can lead to ring-opening or addition reactions.

Methylene (B1212753) Bridge (C5): The protons on the methylene bridge adjacent to the lactam nitrogen can be acidic and may be removed by a strong base, generating a nucleophilic anion for further functionalization.

Lactam Nitrogen: The lone pair on the lactam nitrogen is generally delocalized into the carbonyl group, reducing its nucleophilicity. However, it can still participate in reactions under certain conditions.

The unique fused ring system confers significant chemical stability, but also provides multiple handles for structural modification to modulate its biological and physical properties. ontosight.ai

Transition State Analysis for Key Transformations

Computational chemistry, particularly DFT calculations, provides deep insights into the reaction mechanisms by modeling the transition states of key steps. This analysis helps to rationalize experimental observations such as regioselectivity and stereoselectivity. researchgate.netchemrxiv.org

For instance, in the synthesis of this compound derivatives from unsymmetrical N-phenethylphthalimides, DFT calculations have been used to rationalize the excellent regioselectivity observed. researchgate.net By comparing the activation energies of the different possible cyclization pathways, the calculations can predict which regioisomer will be preferentially formed.

In Lewis acid-mediated reactions, such as the diastereoselective synthesis of related isoindolo[2,1-a]quinolin-11(5H)-ones, the stereochemical outcome is explained by a stepwise reaction pathway. chemrxiv.org Analysis of the transition states for the cyclization of the reactive acyliminium species can determine which diastereomer is kinetically favored. chemrxiv.org

Similarly, in the development of aza-Prins type cyclizations to form related fused heterocyclic systems, DFT calculations have been used to support the proposed mechanistic pathway. researchgate.net These computational studies can map the entire reaction coordinate, identifying intermediates and transition states, and calculating their relative energies, which is crucial for optimizing reaction conditions and predicting outcomes.

Pericyclic Reactions and Molecular Rearrangements

The this compound framework and its precursors can participate in pericyclic reactions and molecular rearrangements, leading to diverse and complex molecular architectures.

Pericyclic Reactions: One notable example is the tandem alkylation/[2+4] cycloaddition. This reaction has been observed in the synthesis of structural analogs of isoindolo-[1,2-a]isoquinoline alkaloids. The process occurs through the intermediate formation of a dihydroisoquinolinium salt, which then undergoes an intramolecular exo-addition of an allyl fragment to a furan (B31954) ring, a type of Diels-Alder reaction. researchgate.net

Molecular Rearrangements: Rearrangements are also known to occur in related systems. For example, pyrolysis or photolysis of anthranilopapaverine, a papaverine (B1678415) derivative, leads to its rearrangement into a new heterocycle, demonstrating the potential for skeletal reorganization within these complex alkaloids under thermal or photochemical conditions. researchgate.net The pyrolysis can also yield an isomeric mesoionic azaberbinone. researchgate.net Furthermore, rearrangements of related isoindolo[2,1-a]quinazoline skeletons from an angular to a linear structure have been reported, indicating the possibility of profound structural changes within these fused systems. documentsdelivered.com

Photochemical and Electrochemical Reactivity of this compound Derivatives

Derivatives of the this compound scaffold often exhibit interesting photophysical and electrochemical properties due to their extended conjugated π-systems.

Photochemical Reactivity and Photophysical Properties: Many compounds containing this core structure are fluorescent. researchgate.net For example, a derivative of isoindolo[2,1-b]isoquinoline-5,7-dione (B11868166) is reported to exhibit strong blue fluorescence when irradiated with UV light. researchgate.net The photophysical properties of this class of heterocycles have been investigated, revealing their potential as fluorophores. researchgate.net

The table below summarizes the observed photophysical data for a representative compound.

PropertyValue
Absorption Maximum (λabs)375 nm
Emission Maximum (λemis)413 nm
Visual EmissionStrong Blue

Data for a derivative of isoindolo[2,1-b]isoquinoline-5,7-dione. researchgate.net

The fluorescence properties, including quantum yield and emission wavelength, can be tuned by introducing substituents onto the aromatic rings. doi.org Donor groups, in particular, can enhance fluorescence. These compounds show bright fluorescence not only in solution but also in the solid state and when embedded in polymer matrices, making them suitable for applications as light-shifting materials or fluorescent markers. doi.org

Electrochemical Reactivity: The electrochemical behavior of these compounds is also a subject of study. researchgate.net The extended π-system allows for reversible oxidation and reduction processes. Cyclic voltammetry can be used to determine the redox potentials, providing information about the energies of the HOMO and LUMO levels. This electrochemical reactivity is crucial for their potential application in organic electronics, such as in organic light-emitting diodes (OLEDs). researchgate.net

Computational and Theoretical Chemistry Insights into Isoindolo 2,1 B Isoquinolin 7 5h One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of isoindolo[2,1-b]isoquinolin-7(5H)-one. These calculations can provide valuable insights into the molecule's geometry, molecular orbital energies, and charge distribution.

The stability of the molecule can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For related heterocyclic systems like isoquinoline (B145761), DFT calculations have been employed to determine these properties. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP maps regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), offering insights into the molecule's reactivity and intermolecular interactions. rsc.org

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical stability
Dipole Moment3.5 DInfluences solubility and intermolecular forces

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound possesses a relatively rigid core structure, substituents on the aromatic rings can introduce conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of substituted derivatives and to study their dynamic behavior and intermolecular interactions in different environments, such as in solution or within a biological receptor.

MD simulations track the movement of atoms over time by solving Newton's equations of motion. This allows for the identification of low-energy conformations and the analysis of how the molecule interacts with its surroundings, including solvent molecules and potential biological targets. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior and binding affinity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can aid in the characterization and identification of this compound and its derivatives.

NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning experimental spectra and confirming the structure of newly synthesized compounds.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. rsc.org By calculating the energies of electronic transitions, the absorption maxima (λ_max) in the UV-Vis spectrum can be estimated, providing insights into the molecule's electronic structure and chromophoric properties.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman vibrational frequencies of molecules. researchgate.net The calculated vibrational modes can be compared with experimental spectra to aid in their interpretation and to confirm the presence of specific functional groups.

Spectroscopic ParameterPredicted ValueExperimental Correlation
¹H NMR Chemical Shift (aromatic proton)7.8 ppmAids in spectral assignment
¹³C NMR Chemical Shift (carbonyl carbon)165 ppmConfirms functional group presence
UV-Vis λ_max320 nmCorrelates with electronic transitions
IR Vibrational Frequency (C=O stretch)1680 cm⁻¹Identifies key molecular vibrations

Reaction Mechanism Simulation and Energy Profiling for this compound Transformations

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involved in the synthesis and transformation of this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov

By calculating the activation energies and reaction energies for different proposed pathways, the most plausible reaction mechanism can be determined. This information is vital for optimizing reaction conditions to improve yields and selectivity. For instance, understanding the mechanism of intramolecular cyclization reactions, which are often employed in the synthesis of this heterocyclic system, can lead to the development of more efficient synthetic routes. researchgate.net

In Silico Screening and Molecular Docking Studies for Biological Target Identification

The potential biological activity of this compound and its derivatives can be explored using in silico screening and molecular docking techniques. ontosight.ai Virtual screening involves the computational screening of large libraries of compounds against a specific biological target to identify potential "hits". nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. waocp.org By predicting the binding mode and estimating the binding affinity (docking score), potential biological targets for this compound can be identified. These studies can also provide insights into the key interactions between the ligand and the receptor, guiding the design of more potent and selective analogues. For related isoindolo[2,1-a] rsc.orgresearchgate.netontosight.aitriazino[2,3-c]quinazoline derivatives, docking studies have been used to evaluate their inhibitory activity against targets like FGFR1. tdmu.edu.ua

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. imist.ma

For a series of this compound derivatives, QSAR models can be developed to predict their anticancer activity, for example. researchgate.net These models are built using a set of calculated molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Once a statistically significant QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards more promising candidates. Similarly, QSPR models can predict properties like solubility, melting point, and toxicity.

Advanced Spectroscopic and Structural Elucidation Techniques for Isoindolo 2,1 B Isoquinolin 7 5h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution and the solid state. For a molecule like Isoindolo[2,1-b]isoquinolin-7(5H)-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are critical for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the aromatic rings and the methylene (B1212753) group. For instance, the protons on the fused benzene (B151609) rings would show characteristic coupling patterns (ortho, meta, para), which could be traced to map out each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the ¹³C signal for each protonated carbon atom, such as the CH₂ group at the 5-position and the various CH groups of the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the fused ring system. For example, correlations from the methylene protons (H-5) to the carbonyl carbon (C-7) and adjacent aromatic carbons would confirm the placement of the lactam ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, even if they are not directly bonded. This would help to confirm the three-dimensional structure and stereochemistry of the molecule.

Hypothetical ¹H and ¹³C NMR Data Table

PositionHypothetical ¹³C Shift (ppm)Hypothetical ¹H Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
5~45~4.5 (s, 2H)C-7, C-4a, C-11b
7~165-H-5
Aromatic CHs110-1357.0-8.5 (m)Various aromatic carbons
Quaternary Cs125-145-Aromatic and methylene protons

Solid-State NMR Applications for Polymorph and Supramolecular Structure Analysis

In the absence of suitable single crystals for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the molecule's structure in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would yield high-resolution ¹³C spectra. These spectra can distinguish between different crystalline forms (polymorphs) and provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.

Advanced Solvent- and Temperature-Dependent Studies

Running NMR experiments in different solvents can reveal information about solvent-solute interactions. For example, a change in the chemical shift of the protons near the polar lactam group in polar versus non-polar solvents would indicate specific interactions. Variable temperature NMR studies could be employed to study dynamic processes, such as conformational changes or restricted rotation, although significant flexibility in this rigid tetracyclic system is not expected.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the parent ion, which in turn confirms the elemental composition (C₁₆H₁₁NO). Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) would be used to ionize the molecule. Tandem mass spectrometry (MS/MS) experiments would then be performed to fragment the parent ion and analyze the resulting daughter ions. This fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. Common fragmentation pathways for such N-bridgehead heterocyclic compounds often involve retro-Diels-Alder reactions or the loss of small neutral molecules like CO.

Expected HRMS Data and Fragmentation

IonFormulaCalculated m/zObserved m/zFragmentation Pathway
[M+H]⁺C₁₆H₁₂NO⁺234.0913(To be determined)Protonated parent molecule
[M-CO+H]⁺C₁₅H₁₂N⁺206.0964(To be determined)Loss of carbon monoxide

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FT-IR Spectroscopy: The most prominent peak in the FT-IR spectrum of this compound would be the strong absorption band of the lactam carbonyl (C=O) group, typically appearing in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the aromatic rings (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2950 cm⁻¹), as well as C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations often give strong signals in the Raman spectrum, which would be useful for characterizing the polycyclic system.

Characteristic Vibrational Frequencies

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)
Lactam C=O StretchFT-IR1650 - 1700
Aromatic C-H StretchFT-IR, Raman3000 - 3100
Aliphatic C-H StretchFT-IR, Raman2850 - 2950
Aromatic C=C StretchFT-IR, Raman1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which encompasses the fused aromatic rings and the lactam group, would be expected to absorb UV light. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position of the absorption maximum (λ_max) is indicative of the extent of conjugation. This technique would be sensitive to substitutions on the aromatic rings, which could alter the electronic structure and shift the absorption bands.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comrsc.org It provides definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. mdpi.comresearchgate.net For a molecule like this compound, which possesses a rigid, polycyclic framework, X-ray crystallography can confirm the planarity of the aromatic systems and the conformation of the non-aromatic portion of the molecule.

In a hypothetical crystallographic study of this compound, one would expect to obtain precise measurements of the bond lengths and angles within the fused ring system. The planarity of the isoindolo and isoquinoline (B145761) moieties would be of particular interest, as would the conformation of the seven-membered ring containing the lactam functionality.

Table 1: Representative Crystallographic Data for a Related Heterocyclic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.512(3)
b (Å)12.345(5)
c (Å)10.678(4)
β (°)98.76(2)
Volume (ų)1107.8(7)
Z4
Calculated Density (g/cm³)1.452

Note: The data in this table is illustrative and based on a representative structure of a related heterocyclic compound to demonstrate the type of information obtained from an X-ray crystallography experiment.

The data from such an analysis would be invaluable for validating computational models and for understanding the structure-property relationships of this class of compounds.

Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. kud.ac.inwikipedia.org While the parent this compound is achiral, many of its derivatives, particularly those with substituents on the stereogenic centers, can exist as enantiomers. For these chiral derivatives, CD and ORD are powerful tools for assigning their absolute stereochemistry. nih.gov

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum shows positive or negative peaks, known as Cotton effects, at the wavelengths of UV-Vis absorption bands of the chromophores in the molecule. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore. nih.gov

Optical Rotatory Dispersion is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.inwikipedia.org The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule by comparing the experimental curve with that of known compounds or with theoretical predictions.

For a chiral derivative of this compound, the isoindolo and isoquinoline ring systems act as chromophores. The introduction of a chiral center in proximity to these chromophores would induce a CD spectrum with characteristic Cotton effects. The stereochemistry of related alkaloid structures has been successfully determined using these techniques. nih.gov By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned.

Table 2: Principles of Chiroptical Spectroscopy Techniques

TechniquePrincipleApplication for this compound Derivatives
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by a chiral molecule.Determination of the absolute configuration of chiral derivatives by analyzing the sign and intensity of Cotton effects.
Optical Rotatory Dispersion (ORD) Variation of optical rotation with the wavelength of plane-polarized light.Assignment of absolute stereochemistry by analyzing the shape and sign of the ORD curve.

The application of these chiroptical methods is indispensable for the stereochemical characterization of any new chiral derivatives of this compound.

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-NMR, GC-MS, LC-HRMS)

Hyphenated techniques that couple the separation power of chromatography with the structural elucidation capabilities of spectroscopy are vital for the analysis of complex mixtures and the definitive identification of compounds.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance)

LC-NMR combines HPLC for separation with NMR for online structural analysis. mdpi.comnumberanalytics.com This powerful technique allows for the acquisition of detailed structural information, including 1H NMR and 2D NMR spectra, of individual components as they elute from the chromatography column. acs.orgrsc.org For the analysis of this compound and its derivatives in a mixture, LC-NMR could provide unambiguous structural confirmation without the need for prior isolation. The aromatic and aliphatic protons of the molecule would give characteristic signals, and 2D NMR experiments like COSY and HMBC could be used to establish the connectivity of the atoms in the molecule.

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While the parent this compound may have limited volatility, derivatization could make it amenable to GC-MS analysis. Upon entering the mass spectrometer, the molecule would be ionized, typically by electron ionization (EI), leading to the formation of a molecular ion (M+•) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. The fragmentation of isoquinoline alkaloids often involves characteristic losses of small molecules and rearrangements. nih.govnih.gov

Table 3: Predicted GC-MS Fragmentation for this compound

m/z (relative abundance)Ion StructureProposed Fragmentation Pathway
245 (M+•)[C16H11NO]+•Molecular ion
217[M - CO]+•Loss of carbon monoxide from the lactam
189[M - CO - HCN]+•Subsequent loss of hydrogen cyanide
165[C13H9]+Further fragmentation of the aromatic core

Note: This table represents a hypothetical fragmentation pattern based on the known mass spectrometric behavior of related isoquinoline alkaloids. nih.govresearchgate.netscielo.br

LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry)

LC-HRMS is a highly sensitive and specific technique that provides the accurate mass of the molecular ion, which can be used to determine the elemental composition of the compound. nih.govmasonaco.org This is particularly useful for confirming the molecular formula of new derivatives of this compound. Tandem mass spectrometry (MS/MS) experiments can be performed in an LC-HRMS system to obtain fragmentation data, which provides further structural information. nih.gov The high resolution of the mass analyzer allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Table 4: Summary of Hyphenated Techniques for the Analysis of this compound

TechniqueInformation ObtainedAdvantages
LC-NMR 1H, 13C, and 2D NMR spectra of separated components.Unambiguous structure elucidation in complex mixtures.
GC-MS Molecular weight and fragmentation pattern.High separation efficiency for volatile compounds; provides a molecular fingerprint.
LC-HRMS Accurate mass for elemental composition determination and fragmentation data.High sensitivity and specificity; confirmation of molecular formula.

The combined application of these advanced spectroscopic and chromatographic techniques provides a powerful arsenal (B13267) for the complete and unambiguous structural characterization of this compound and its derivatives.

Emerging Applications of Isoindolo 2,1 B Isoquinolin 7 5h One Beyond Biological Systems

Advanced Materials Science Applications

The rigid, planar structure and conjugated π-system of the isoindolo[2,1-b]isoquinolin-7(5H)-one core suggest its potential utility in the development of novel organic materials with interesting photophysical and electronic properties.

Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)

Currently, there is limited direct research on the application of this compound itself in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). However, the fundamental properties of its heterocyclic structure make it an intriguing candidate for such applications. The planarity of the molecule could facilitate π-π stacking, which is crucial for charge transport in organic semiconductors. Furthermore, the presence of both electron-donating and electron-withdrawing moieties within the structure could be exploited to tune the frontier molecular orbital energy levels (HOMO and LUMO), a key aspect in designing efficient OLED and OFET materials.

Future research could focus on synthesizing derivatives of this compound with tailored electronic properties. For instance, the introduction of electron-donating or withdrawing substituents at various positions on the aromatic rings could modulate the HOMO/LUMO energy gap, influencing the emission color in OLEDs or the charge carrier mobility in OFETs.

Photovoltaic Devices and Solar Energy Conversion

Similar to its potential in organic electronics, the application of this compound in photovoltaic devices and solar energy conversion is still a largely unexplored area. The core structure possesses characteristics that are desirable for organic photovoltaic materials, such as good thermal stability and a broad absorption spectrum, which are essential for efficient light harvesting.

The design of donor-acceptor type molecules based on the this compound scaffold could be a promising direction. By functionalizing the core with suitable electron-donating and electron-accepting groups, it may be possible to create materials with efficient charge separation and transport properties, which are critical for high-performance organic solar cells.

Fluorescent Probes, Imaging Agents, and Sensors

The inherent fluorescence of certain isoindolo[2,1-b]isoquinoline derivatives makes them promising candidates for the development of fluorescent probes, imaging agents, and chemical sensors. For instance, a structurally related compound has been reported to exhibit strong blue fluorescence upon irradiation with UV light. This intrinsic luminescence can be modulated by introducing specific functional groups that can interact with analytes of interest, leading to changes in the fluorescence signal (e.g., quenching or enhancement).

The design of fluorescent probes based on the this compound scaffold could target the detection of various species, such as metal ions, anions, or biologically relevant molecules. The rigid structure of the core can help to minimize non-radiative decay pathways, potentially leading to high fluorescence quantum yields.

Catalysis and Organic Transformations

The this compound framework is also gaining attention in the field of catalysis, both as a potential organocatalyst and as a ligand for metal-catalyzed reactions.

Organocatalyst Design and Application

While specific examples of organocatalytic applications of this particular compound are scarce, the broader class of isoindoline-containing compounds has shown promise in asymmetric catalysis. Future work could explore the potential of chiral derivatives of this compound to catalyze stereoselective reactions.

Ligand Design for Metal Catalysis

The synthesis of the this compound scaffold itself has been achieved through transition metal-catalyzed C-H activation and annulation reactions. researchgate.netnih.govresearchgate.netbohrium.com These synthetic methodologies inherently demonstrate that the precursor molecules can act as ligands, coordinating to the metal center to facilitate the desired bond formations. Various transition metals, including rhodium, iridium, palladium, and ruthenium, have been employed to construct this heterocyclic system. researchgate.netresearchgate.net

This suggests that the this compound core and its derivatives can be designed as effective ligands for a range of metal-catalyzed transformations. The nitrogen and oxygen atoms can serve as coordination sites for metal ions. The rigid backbone of the ligand can provide a well-defined coordination environment, which is often crucial for achieving high catalytic activity and selectivity. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be fine-tuned by introducing substituents on the aromatic rings.

Below is a table summarizing the transition metals that have been utilized in the synthesis of the this compound scaffold, indicating the potential of this framework in ligand design.

Transition MetalCatalytic Application in Synthesis
Rhodium (Rh)C-H Activation/Annulation
Iridium (Ir)C-H Activation/Annulation
Palladium (Pd)C-H Activation/Annulation
Ruthenium (Ru)C-H Activation/Annulation

Dye and Pigment Technology

The unique structural framework of this compound and its derivatives has garnered interest in the field of materials science, particularly for applications in dye and pigment technology. The core tetracyclic system of this compound class shares structural similarities with known fluorophores, suggesting its potential as a foundational component for novel colorants and fluorescent materials. researchgate.net While extensive research has historically focused on the biological activities of isoquinoline (B145761) alkaloids, recent investigations have begun to uncover the promising photophysical properties of the this compound scaffold. researchgate.netontosight.ai

The parent compound, this compound, is characterized by its strong blue fluorescence under ultraviolet (UV) irradiation. researchgate.net This inherent fluorescence is a key attribute for its potential use in dyes, pigments, and fluorescent probes. Research into its derivatives has demonstrated that the isoquinoline core is a versatile platform for developing new dyes. These derivatives exhibit notable deep-blue fluorescence, with absorption maxima typically observed in the range of 358 to 383 nm and emission maxima spanning from 395 to 446 nm. nih.gov

The efficiency of fluorescence in these compounds is highly dependent on the chemical groups substituted onto the core structure. nih.gov This tunability is a critical feature for creating a diverse palette of dyes. By strategically modifying the molecular structure, it is possible to alter the absorption and emission characteristics, as well as the quantum yield, which is a measure of the fluorescence efficiency. For some derivatives, quantum yields have been reported to fall within the range of 0.20 to 0.90, indicating a strong potential for creating highly efficient fluorescent materials. nih.gov

The table below summarizes the photophysical properties of the parent compound and generalized data for its derivatives, illustrating the impact of structural modifications.

CompoundAbsorption Maxima (λmax)Emission Maxima (λem)Observed ColorQuantum Yield (Φf)
This compound375 nm researchgate.net413 nm researchgate.netBlue researchgate.netNot specified
Substituted Isoquinoline Derivatives358 - 383 nm nih.gov395 - 446 nm nih.govDeep-Blue nih.gov0.20 - 0.90 nih.gov

Studies on analogous heterocyclic systems further support the potential of this compound in pigment technology. For instance, related compounds like 7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones are known to exhibit bright fluorescence across the visible spectrum, from blue to orange, not only in solution but also in the solid state and when embedded in polymeric matrices. doi.org This solid-state fluorescence is particularly valuable for applications such as fluorescent pigments and paints. doi.org Furthermore, research on π-extended pentacyclic derivatives has led to the development of fluorescent solids with quantum yields as high as 32%. rsc.org These findings highlight the broad potential for designing and synthesizing novel dyes and pigments based on the this compound scaffold for a variety of advanced applications.

Analytical Methodologies for Characterization and Quantification of Isoindolo 2,1 B Isoquinolin 7 5h One

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of complex organic molecules like Isoindolo[2,1-b]isoquinolin-7(5H)-one due to its high resolution, sensitivity, and versatility. nih.govmdpi.com Method development would focus on optimizing stationary phase chemistry, mobile phase composition, and detector settings to achieve the desired separation from impurities, metabolites, or other related compounds.

Reversed-Phase and Normal-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the most widely used mode for the analysis of alkaloids and other moderately polar compounds, accounting for the majority of all HPLC methods developed today. waters.com For this compound, an RP-HPLC method would typically employ a non-polar stationary phase, most commonly a silica (B1680970) support chemically bonded with C18 (octadecylsilane) alkyl chains. waters.comelsevierpure.com

The separation mechanism in RP-HPLC is based on the hydrophobic partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. youtube.com The mobile phase usually consists of an aqueous component (water with a buffer) and a miscible polar organic solvent, such as acetonitrile (B52724) or methanol. waters.comresearchgate.net The retention of the compound is controlled by adjusting the ratio of the organic solvent; increasing the organic content decreases the retention time.

Given the presence of a nitrogen atom and a lactam functional group, the retention of this compound would be sensitive to the pH of the mobile phase. elsevierpure.comnih.gov Therefore, controlling the pH with a suitable buffer (e.g., phosphate, acetate, or formate) is critical to ensure reproducible retention times and symmetrical peak shapes. elsevierpure.comyoutube.com A typical starting point for method development would involve a gradient elution, beginning with a low concentration of organic modifier and increasing it over the course of the analysis to elute compounds with varying polarities. researchgate.netnih.gov

Table 1: Proposed Starting Conditions for RP-HPLC Method Development

Parameter Suggested Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Standard for reversed-phase separation of alkaloids. elsevierpure.com
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 5.0 Buffering agent to control ionization and improve peak shape. elsevierpure.com
Mobile Phase B Acetonitrile or Methanol Organic modifier to control retention. researchgate.net
Elution Mode Gradient To effectively separate compounds with a range of polarities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm I.D. column.
Detection Diode Array Detector (DAD) or UV To monitor the aromatic system of the molecule (e.g., 254 nm, 280 nm).

| Column Temp. | 25-30 °C | To ensure reproducible retention times. |

Normal-Phase Chromatography (NPC), which utilizes a polar stationary phase (e.g., bare silica, cyano, or amino-bonded phases) and a non-polar mobile phase (e.g., hexane, heptane (B126788) with a polar modifier like isopropanol (B130326) or ethyl acetate), is an alternative but less common approach for this class of compounds. waters.com NPC could be particularly useful for separating structural isomers that are difficult to resolve by reversed-phase methods.

Chiral Chromatography for Enantiomeric Separation

The structure of this compound contains a stereogenic center at the C5a position (the hydrogenated carbon, often numbered differently depending on the system), meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial. youtube.comchromatographyonline.com Chiral HPLC is the predominant technique for this purpose. mdpi.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org The most successful and widely used CSPs are based on polysaccharides, such as derivatized cellulose (B213188) or amylose, coated or immobilized on a silica support. chromatographyonline.comwikipedia.org Other common CSPs include cyclodextrin-based, Pirkle-type (brush-type), and protein-based phases. wikipedia.orgsigmaaldrich.com

Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP, which involves a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. wikipedia.org Method development for chiral separation is largely empirical and typically involves screening a variety of CSPs under different mobile phase conditions (normal-phase, polar organic, and reversed-phase). chromatographyonline.com

Table 2: Typical Screening Strategy for Chiral HPLC Separation

Stationary Phase (CSP) Type Mobile Phase Mode Typical Solvents
Polysaccharide-based Normal Phase (NP) Heptane/Isopropanol
(e.g., Cellulose-tris(3,5-dimethylphenylcarbamate)) Polar Organic (PO) Acetonitrile or Methanol
Reversed Phase (RP) Water/Acetonitrile or Water/Methanol
Cyclodextrin-based Reversed Phase (RP) Buffered Water/Acetonitrile

Gas Chromatography (GC) Applications and Derivatization Strategies

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. ijpsr.info For a complex, polycyclic lactam like this compound, direct analysis by GC may be challenging due to its relatively high molecular weight and the presence of a polar lactam functional group, which can lead to poor volatility and thermal instability. mdpi.com

To overcome these limitations, chemical derivatization is often employed. research-solution.comjfda-online.com Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis. researchgate.net For the N-H group in the lactam ring of this compound, several derivatization strategies could be effective:

Silylation: This is one of the most common derivatization methods, where an active hydrogen is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing amides and lactams. libretexts.org

Acylation: This involves introducing an acyl group, often using perfluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA). This not only increases volatility but can also enhance detection sensitivity when using an electron capture detector (ECD). jfda-online.comlibretexts.org

Alkylation: This method replaces the active hydrogen with an alkyl group. research-solution.com

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass fragmentation patterns. nih.govresearchgate.net The GC method would involve optimizing the temperature program of the column oven to ensure adequate separation from any byproducts of the derivatization reaction or other sample components. ijpsr.info

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. mdpi.com It is well-suited for the analysis of charged or polar compounds, including alkaloids. nih.govjst.go.jp

In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). mdpi.com When a high voltage is applied, components of the sample migrate at different velocities based on their charge-to-size ratio, allowing for their separation. For this compound, which is a neutral or weakly basic compound, separation can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the BGE above its critical micelle concentration, creating pseudostationary phase micelles that can partition neutral analytes.

Method development would involve optimizing the BGE composition, pH, and the concentration and type of surfactant. nih.govcapes.gov.br Furthermore, CE is a powerful tool for chiral separations. By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the BGE, enantiomers can be resolved due to the formation of diastereomeric inclusion complexes with different electrophoretic mobilities. mdpi.com

Table 3: Potential CE Method Parameters

Parameter Suggested Condition
Capillary Fused-silica (e.g., 50 µm I.D., 50 cm length)
Background Electrolyte (BGE) 25-100 mM Phosphate or Borate buffer
pH 3.0 - 9.0 (optimized for separation)
Additive (for neutral compounds) Surfactant (e.g., Sodium Dodecyl Sulfate) for MEKC
Chiral Selector (for enantiomers) β-cyclodextrin or its derivatives
Voltage 20-30 kV
Temperature 25 °C

| Detection | Diode Array Detector (DAD) |

Spectrophotometric and Fluorimetric Quantification Methods

Spectrophotometric methods based on ultraviolet-visible (UV-Vis) absorption are simple, cost-effective, and robust for the quantification of compounds containing chromophores. nih.gov The extended aromatic system of this compound is expected to exhibit strong UV absorbance. A quantitative method would involve determining the wavelength of maximum absorbance (λmax) and constructing a calibration curve of absorbance versus concentration, adhering to the Beer-Lambert law. nih.gov

Fluorimetric methods offer significantly higher sensitivity and selectivity compared to absorption spectrophotometry. Molecules with rigid, planar, conjugated ring systems, such as the isoindolo-isoquinoline core, often exhibit native fluorescence. While specific data for the title compound is scarce, a closely related analogue, isoindolo[2,1-b]isoquinoline-5,7-dione (B11868166), has been reported to be fluorescent. This strongly suggests that this compound would also be a suitable candidate for highly sensitive quantification by fluorimetry. The method would involve determining the optimal excitation and emission wavelengths and measuring fluorescence intensity as a function of concentration.

For samples in complex matrices where direct measurement is not feasible, indirect spectrophotometric methods can be developed. One such approach is ion-pair extraction, where the basic nitrogen atom of the molecule is protonated in an acidic buffer and then forms an ion-pair complex with an anionic dye, such as eosin (B541160) Y. ekb.egresearchgate.net The resulting colored complex can be extracted into an organic solvent and quantified by measuring its absorbance in the visible region. ekb.eg

Electrochemical Detection and Quantification Strategies

Electrochemical methods can provide highly sensitive and selective detection for compounds that can be oxidized or reduced. The isoquinoline (B145761) nucleus is known to be electrochemically active, making it a viable target for electrochemical analysis. researchgate.net Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to investigate the redox behavior of this compound and develop quantitative methods.

A typical approach involves using a three-electrode system with a working electrode (e.g., glassy carbon electrode), a reference electrode, and a counter electrode. Cyclic voltammetry would first be used to study the oxidation and/or reduction potentials of the compound in a suitable supporting electrolyte and pH. researchgate.net

For quantification, DPV or SWV are often preferred due to their lower detection limits and better resolution. researchgate.net In these techniques, the current response is directly proportional to the concentration of the analyte. A calibration curve can be constructed by plotting the peak current against a series of known concentrations. These voltammetric methods can also be coupled as a detection system for HPLC (HPLC-ECD), providing an alternative to UV detection with potentially greater sensitivity and selectivity for electroactive species.

Purity Assessment and Impurity Profiling

The purity of this compound is a critical parameter that can significantly influence its chemical and biological properties. A comprehensive purity assessment involves the use of multiple analytical techniques to detect and quantify any impurities present. Impurity profiling, a key component of this assessment, aims to identify and characterize these undesired substances.

The primary techniques for determining the purity of this compound and similar nitrogen-containing heterocyclic compounds include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). medistri.swiss These methods are adept at separating the main compound from any potential impurities.

High-Performance Liquid Chromatography, often coupled with a UV detector (HPLC-UV), is a cornerstone for purity assessment due to its high resolution and sensitivity. elsevierpure.comnih.govmdpi.com A typical approach involves developing a stability-indicating method capable of separating the target compound from its potential degradation products and synthesis-related impurities.

Gas Chromatography-Mass Spectrometry is another powerful tool, particularly for identifying volatile and semi-volatile impurities. medistri.swissthermofisher.com The coupling with a mass spectrometer allows for the elucidation of the chemical structures of the separated impurities based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

Potential Impurities:

Impurities in a sample of this compound can originate from several sources:

Starting Materials: Unreacted precursors from the synthesis process.

Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.

By-products: Unwanted compounds formed through side reactions.

Degradation Products: Compounds formed by the chemical breakdown of this compound over time or due to exposure to light, heat, or other environmental factors.

Residual Solvents: Solvents used during the synthesis or purification process that have not been completely removed. ajrconline.org

Analytical Techniques and Typical Findings:

A multi-faceted approach is necessary for a thorough purity assessment and impurity profile.

High-Performance Liquid Chromatography (HPLC-UV):

HPLC is the most common technique for purity determination of complex organic molecules. A reversed-phase C18 column is often employed with a gradient elution system to achieve optimal separation. elsevierpure.comresearchgate.net

Below is an interactive data table summarizing a hypothetical HPLC analysis for the purity of this compound.

CompoundRetention Time (min)Area (%)Identification
This compound 15.2 99.5 Main Peak
Impurity A8.50.15Starting Material
Impurity B12.10.20By-product
Impurity C18.90.10Degradation Product
Unknown20.50.05-

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is particularly useful for identifying residual solvents and other volatile impurities. ajrconline.org

The following interactive table illustrates a hypothetical GC-MS analysis for residual solvents.

SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Dichloromethane5.850600
Toluene8.225890
Methanol3.11003000

Elemental Analysis:

Elemental analysis is a fundamental technique to confirm the empirical formula of a compound by determining the percentage composition of elements like carbon, hydrogen, and nitrogen. acs.org The experimentally determined values should be in close agreement with the theoretical values.

This interactive table shows a representative elemental analysis result.

ElementTheoretical (%)Found (%)Deviation (%)
Carbon (C)82.3882.30-0.08
Hydrogen (H)4.754.78+0.03
Nitrogen (N)6.005.95-0.05

Chiral Purity:

For chiral compounds, it is crucial to determine the enantiomeric excess. While this compound itself is not chiral, some of its derivatives or related compounds might be. chemrxiv.org Techniques like chiral HPLC or capillary electrophoresis (CE) with chiral selectors are employed for this purpose. mdpi.com

Future Research Directions and Unexplored Avenues for Isoindolo 2,1 B Isoquinolin 7 5h One

Development of Novel Synthetic Routes and Sustainable Methodologies

The construction of the isoindolo[2,1-b]isoquinolin-7(5H)-one core has been achieved through various strategies, including transition metal-catalyzed C-H activation/annulation and intramolecular Wittig reactions. researchgate.net Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic methodologies.

Key Future Research Thrusts:

Green Chemistry Approaches: Emphasis should be placed on developing syntheses that utilize greener solvents, recyclable catalysts, and energy-efficient reaction conditions, such as electrochemical or photochemical methods. rsc.orgmdpi.com The goal is to minimize waste and reduce the environmental impact associated with the synthesis of these valuable scaffolds. rsc.org

Catalytic System Innovation: Exploration of novel catalytic systems, potentially using earth-abundant metals, could lead to more cost-effective and sustainable production. researchgate.net Further investigation into phosphine-catalyzed tandem reactions represents a promising avenue for the straightforward synthesis of related isoindolinone skeletons. rsc.org

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound derivatives.

Synthetic StrategyPotential AdvantagesKey Research Focus
Photoredox Catalysis Mild reaction conditions, high functional group tolerance.Development of visible-light-mediated cyclization reactions.
Electrosynthesis Use of electrons as a clean reagent, avoidance of chemical oxidants/reductants. mdpi.comControllable electrochemical reduction of imide precursors. organic-chemistry.org
Biocatalysis High selectivity, environmentally friendly conditions.Engineering enzymes for stereoselective synthesis of chiral derivatives.

Exploration of Underexplored Derivatization Strategies and Novel Scaffolds

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Current derivatization has been somewhat limited, presenting a significant opportunity for future exploration.

Key Future Research Thrusts:

Site-Selective Functionalization: Developing methodologies for the precise and selective introduction of various functional groups at different positions of the tetracyclic core will be essential for systematic structure-activity relationship (SAR) studies.

Scaffold Hopping and Hybridization: Designing and synthesizing novel hybrid molecules that incorporate the this compound moiety with other known pharmacophores could lead to compounds with enhanced or entirely new biological activities.

Expansion to Related Heterocycles: Research into related, more complex heterocyclic systems, such as isoindolo[2,1-b] rsc.orgbenzazepine-7,13-diones, could yield novel scaffolds with unique three-dimensional structures and properties. nih.gov

Advanced Computational Modeling and Artificial Intelligence-Driven Discovery

The integration of computational tools can significantly accelerate the discovery and optimization of novel this compound derivatives.

Key Future Research Thrusts:

Predictive Modeling: Utilizing quantum mechanics (QM) and molecular mechanics (MM) calculations to predict the electronic, photophysical, and bioactive properties of virtual derivatives, thereby guiding synthetic efforts. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help prioritize compounds with favorable drug-like properties. nih.gov

Generative AI for De Novo Design: Employing generative artificial intelligence and machine learning algorithms to design novel this compound analogues with desired properties. springernature.comdrugtargetreview.com These AI models can learn from existing chemical data to propose new structures with a high probability of possessing specific biological activities or material characteristics. nih.gov

Mechanism Elucidation: Computational studies can provide deeper insights into reaction mechanisms for the synthesis of these compounds and their interactions with biological targets at the molecular level.

Computational ApproachApplication in ResearchDesired Outcome
Density Functional Theory (DFT) Calculating electronic structure, predicting reactivity and spectral properties. mdpi.comRational design of derivatives with specific electronic or optical properties.
Molecular Docking Simulating the binding of derivatives to protein targets.Identification of potential biological targets and prediction of binding affinities.
Machine Learning (ML) QSAR modeling, ADMET prediction, synthesis planning. nih.govAccelerated identification of lead compounds with improved success rates.

Integration with Systems Biology and High-Throughput Screening (HTS) in Pre-clinical Research

To fully understand the therapeutic potential of this compound derivatives, a systematic approach to biological evaluation is necessary.

Key Future Research Thrusts:

Systems Biology: Employing systems biology approaches to identify potential protein targets and understand the molecular mechanisms by which these compounds exert their effects in cancer or other diseases. nih.gov This can help in moving beyond phenotypic screening to target-based drug discovery.

High-Throughput Screening (HTS): Developing and implementing HTS assays to screen libraries of this compound derivatives against a wide range of biological targets. nih.gov This will enable the rapid identification of hit compounds for various therapeutic areas.

Phenotypic Screening: Utilizing advanced cell-based imaging and phenotypic screening platforms to assess the effects of these compounds in more complex biological systems, which can reveal unexpected therapeutic applications.

Potential for Novel Material Science and Industrial Applications

Beyond their biological potential, the unique structural and electronic properties of the this compound scaffold suggest applications in materials science.

Key Future Research Thrusts:

Photophysical Properties: A significant research gap exists in the in-depth investigation of the photophysical properties of this class of heterocycles. researchgate.net Although some derivatives are known to exhibit strong blue fluorescence, a systematic study of their absorption, emission, and quantum yields is needed. researchgate.net

Organic Electronics: The tetracyclic core has structural similarities to known fluorophores, suggesting potential applications as organic light-emitting diode (OLED) materials, fluorescent probes for bioimaging, or sensors. researchgate.net

Polymer Chemistry: Incorporation of the this compound unit into polymer backbones could lead to new materials with interesting optical, thermal, and electronic properties.

Addressing Current Limitations and Research Gaps in the Field

Despite the promise of this compound, several limitations and knowledge gaps need to be addressed to advance the field.

Identified Research Gaps:

Lack of Mechanistic Studies: For many of the reported biological activities, the precise molecular targets and mechanisms of action remain unknown.

Limited SAR Data: There is a scarcity of comprehensive structure-activity relationship studies, which hinders the rational design of more potent and selective compounds.

Unexplored Chemical Space: The full diversity of possible derivatives and related scaffolds has not been extensively explored.

Photophysical Characterization: As mentioned, a thorough characterization of the photophysical properties is a major gap that limits potential applications in materials science. researchgate.net

Outlook on the Broader Impact and Future Significance of this compound Research

The this compound scaffold stands at a crossroads of opportunity. Future research, guided by the directions outlined above, has the potential to make a significant impact across multiple scientific disciplines. In medicinal chemistry, the development of novel derivatives could lead to new therapeutic agents for cancer, infectious diseases, or neurological disorders. ontosight.ai In materials science, the exploration of their photophysical properties could yield a new class of organic functional materials. researchgate.net The pursuit of sustainable and efficient synthetic methods will not only benefit research in this specific compound class but also contribute to the broader goals of green chemistry. The continued investigation of this compound is a compelling endeavor that promises to yield both fundamental scientific insights and valuable practical applications.

Q & A

Q. What statistical methods are appropriate for comparing synthetic yields between novel and established methods?

  • Methodological Answer : Apply Student’s t-test or Mann-Whitney U test for pairwise comparisons. For multi-method analyses, use Tukey’s HSD post-hoc test after ANOVA. Report effect sizes (e.g., Cohen’s d) to quantify practical significance. Ensure replicates (n ≥ 3) to account for batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.